Phenyl 3-iodopropanoate
CAS No.: 138174-08-0
Cat. No.: VC19112735
Molecular Formula: C9H9IO2
Molecular Weight: 276.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138174-08-0 |
|---|---|
| Molecular Formula | C9H9IO2 |
| Molecular Weight | 276.07 g/mol |
| IUPAC Name | phenyl 3-iodopropanoate |
| Standard InChI | InChI=1S/C9H9IO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
| Standard InChI Key | LCVDTCUBCVDZJL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC(=O)CCI |
Introduction
Chemical Identity and Structural Characteristics
Phenyl 3-iodopropanoate is systematically named phenyl 3-iodopropanoate, reflecting its propanoic acid-derived structure with iodine at the third carbon. The compound’s International Union of Pure and Applied Chemistry (IUPAC) name is consistent across databases, ensuring unambiguous identification . Its molecular formula, C₉H₉IO₂, corresponds to a monoisotopic mass of 276.07 g/mol, as verified by PubChem . The structural arrangement includes a phenyl group linked via an ester bond to the iodine-substituted propanoic acid (Figure 1).
Structural Analysis
The iodine atom at the β-position introduces significant steric and electronic effects, influencing reactivity. The ester group enhances solubility in organic solvents while the aromatic ring contributes to stability. Comparative analysis with analogous compounds, such as phenyl 3-iodobenzoate (C₁₃H₉IO₂), reveals that the shorter carbon chain in phenyl 3-iodopropanoate reduces steric hindrance, potentially increasing its utility in nucleophilic substitution reactions.
Table 1: Key Identifiers of Phenyl 3-iodopropanoate
| Property | Value | Source |
|---|---|---|
| CAS Number | 138174-08-0 | |
| PubChem CID | 14625615 | |
| Molecular Formula | C₉H₉IO₂ | |
| Molecular Weight | 276.07 g/mol | |
| InChIKey | LCVDTCUBCVDZJL-UHFFFAOYSA-N |
Synthesis and Manufacturing
The synthesis of phenyl 3-iodopropanoate typically involves esterification of 3-iodopropanoic acid with phenol under acidic conditions. While direct literature on its preparation is limited, methodologies for analogous iodinated esters provide reliable frameworks .
Esterification Routes
A plausible route involves reacting 3-iodopropanoic acid with phenol in the presence of a dehydrating agent, such as thionyl chloride (SOCl₂), to form the corresponding acyl chloride intermediate. Subsequent treatment with phenol yields the ester. Alternative catalysts, including titanium tetrachloride (TiCl₄) or tin-based compounds, may enhance reaction efficiency.
For example:
Purification and Yield Optimization
Crude product purification often employs recrystallization from ethanol or chromatography. Yield optimization requires careful control of stoichiometry and reaction time, as excess iodine or prolonged heating may lead to decomposition .
Physicochemical Properties
Phenyl 3-iodopropanoate’s properties are inferred from structural analogs and computational data.
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but insoluble in water due to its hydrophobic iodine and aromatic groups. Stability studies suggest susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating anhydrous storage .
Spectroscopic Data
-
NMR Spectroscopy: The proton NMR spectrum is expected to show a triplet for the methylene group adjacent to iodine (δ 3.1–3.3 ppm) and a singlet for the aromatic protons (δ 7.2–7.5 ppm) .
-
Mass Spectrometry: A molecular ion peak at m/z 276.07 confirms the molecular weight, with fragmentation patterns indicative of iodine loss.
Analytical Characterization
Advanced techniques are critical for verifying purity and structure.
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection at 254 nm effectively separates phenyl 3-iodopropanoate from byproducts. Gas chromatography-mass spectrometry (GC-MS) is less suitable due to the compound’s thermal instability.
X-ray Crystallography
While no crystal structure is publicly available, analogous esters like ethyl 2-iodo-3-oxo-3-phenylpropanoate (C₁₁H₁₁IO₃) exhibit planar configurations around the ester group, suggesting similar geometry for phenyl 3-iodopropanoate.
Applications and Uses
The iodine atom’s reactivity positions this compound as a key intermediate in synthetic chemistry.
Pharmaceutical Intermediates
Phenyl 3-iodopropanoate serves as a precursor in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, common in drug candidates . For instance, coupling with boronic acids could yield anti-inflammatory agents or kinase inhibitors.
Material Science
Incorporation into polymers via radical polymerization enhances thermal stability and electrical conductivity, leveraging iodine’s polarizability.
Agricultural Chemistry
Derivatization into herbicides or pesticides exploits the iodine atom’s ability to disrupt enzymatic processes in pests .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume